1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Description

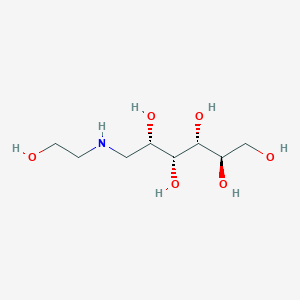

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2/t5-,6+,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSVOQJUFSROBP-LXGUWJNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCC(C(C(C(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54662-27-0 |

Source

|

| Record name | 1-DEOXY-1-(2-HYDROXYETHYLAMINO)-D-GLUCITOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Physicochemical Profile of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol (CAS 54662-27-0)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, registered under CAS number 54662-27-0, is an amino sugar alcohol derivative of glucose.[1] Its structure features a glucitol backbone, a sugar alcohol derived from glucose, which is modified by the addition of a hydroxyethylamino group at the C1 position.[1][2] This modification significantly influences its chemical reactivity and biological interactions, making it a molecule of interest in various biochemical and pharmaceutical applications.[2] Notably, it serves as a key intermediate in the synthesis of Miglitol, a potent α-glucosidase inhibitor used as an antidiabetic drug.[3] Furthermore, its potential as a metal chelator and a component in biocompatible materials is also being explored.[1] This guide provides a comprehensive overview of its core physicochemical characteristics, offering insights for its application in research and development.

Chemical Identity and Structure

The unambiguous identification of a compound is foundational to any scientific investigation. This compound is known by several synonyms, which are crucial to recognize when searching scientific literature and chemical databases.

| Identifier | Value |

| CAS Number | 54662-27-0[2][4][5] |

| IUPAC Name | (2R,3R,4R,5S)-6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol[4][5] |

| Molecular Formula | C₈H₁₉NO₆[2][4][6] |

| Molecular Weight | 225.24 g/mol [4][5][7] |

| Synonyms | N-(2-Hydroxyethyl)-D-glucamine, 1-Deoxy-1-(hydroxyethylamino)-D-glucitol, N-(β-Hydroxyethyl)glucamine[2][3][4] |

| InChI | InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2/t5-,6+,7+,8+/m0/s1[4] |

| SMILES | OO)O)O">C@HCNCCO[5][8] |

The stereochemistry of the glucitol backbone, as indicated by the IUPAC name, is critical to its biological activity and interaction with other molecules.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in drug development, influencing everything from formulation to bioavailability.[9]

| Property | Value | Source(s) |

| Appearance | White to off-white solid or powder.[1][2] Some sources also describe it as a viscous, syrupy substance.[10] | [1][2][10] |

| Boiling Point | 565.2 °C at 760 mmHg | [1] |

| Density | 1.444 g/cm³ | [1] |

| Solubility | Soluble in water, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1] | |

| Purity | Commercially available at ≥95% purity. |

The solubility in both aqueous and organic solvents suggests a degree of amphiphilicity, which can be advantageous for various applications.[1]

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any study involving this compound, rigorous physicochemical characterization is essential. The following are standard methodologies for determining key properties.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Rationale: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms, while MS confirms the molecular weight and elemental composition. This combination is the gold standard for structural elucidation.

Protocol:

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H and ¹³C NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected proton and carbon environments of the this compound structure.

-

MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

MS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

-

Data Interpretation: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass of C₈H₁₉NO₆.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust technique for separating and quantifying impurities in a sample, providing a reliable measure of purity.

Protocol:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, which may consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Standard and Sample Preparation: Prepare a stock solution of a reference standard and the sample to be analyzed at a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is a common starting point.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used, as the molecule lacks a strong chromophore.

-

Gradient Elution: Employ a gradient elution to ensure the separation of any potential impurities with different polarities.

-

-

Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Rationale: DSC is used to determine the melting point and other thermal transitions, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition profiles.[11]

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

DSC Analysis:

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

-

Record the heat flow to identify endothermic events like melting.

-

-

TGA Analysis:

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature to determine the onset of decomposition.

-

Synthesis Overview

A known method for the synthesis of this compound involves the reaction of D-glucose with monoethanolamine.[10] This reductive amination process yields the target compound, which is described as a viscous, syrupy substance in this synthesis.[10]

Caption: Synthetic pathway for this compound.

Applications and Biological Relevance

The primary application of this compound is as a crucial intermediate in the synthesis of Miglitol, an oral antidiabetic drug.[3] Miglitol functions by inhibiting α-glucosidase enzymes in the small intestine, which delays the digestion of carbohydrates and reduces postprandial hyperglycemia.

Beyond its role as a synthetic intermediate, this compound has been investigated as a transport inhibitor for the efflux of galactitol.[2] Its structure, with multiple hydroxyl groups and an amino group, also suggests potential as a chelating agent for various metal ions and as a building block for the synthesis of more complex, biologically active molecules.[1][2]

Conclusion

This compound is a multifaceted molecule with established importance in pharmaceutical synthesis and potential for broader applications. A thorough understanding of its physicochemical properties, supported by robust analytical characterization, is fundamental for its effective utilization in research and development. The methodologies outlined in this guide provide a framework for ensuring the quality and consistency of this compound in any scientific endeavor.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). C8H19NO6 - Explore. Retrieved from [Link]

-

CD BioGlyco. (n.d.). This compound, Purity ≥95%. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(β-hydroxyethyl)-glucamine. Retrieved from [Link]

Sources

- 1. This compound, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 2. CAS 54662-27-0: 1-deoxy-1-[(2-hydroxyethyl)amino]-D-glucit… [cymitquimica.com]

- 3. theclinivex.com [theclinivex.com]

- 4. This compound | C8H19NO6 | CID 20055569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cas 54662-27-0|| where to buy this compound [chemenu.com]

- 6. PubChemLite - C8H19NO6 - Explore [pubchemlite.lcsb.uni.lu]

- 7. aksci.com [aksci.com]

- 8. 54662-27-0|(2R,3R,4R,5S)-6-((2-Hydroxyethyl)amino)hexane-1,2,3,4,5-pentaol|BLD Pharm [bldpharm.com]

- 9. pacelabs.com [pacelabs.com]

- 10. prepchem.com [prepchem.com]

- 11. skpharmteco.com [skpharmteco.com]

An In-Depth Technical Guide to the Structural Elucidation of N-(2-hydroxyethyl)-D-glucamine using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-D-glucamine, a polyhydroxylated amine, serves as a crucial intermediate in the synthesis of pharmacologically significant molecules, including the α-glucosidase inhibitor miglitol. A comprehensive understanding of its chemical structure is paramount for quality control, reaction monitoring, and the development of novel derivatives. This technical guide provides a detailed walkthrough of the structural elucidation of N-(2-hydroxyethyl)-D-glucamine, with a primary focus on the application and interpretation of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers, offering not only spectral data and assignments but also the underlying scientific rationale for the experimental approach and data interpretation.

Introduction

N-(2-hydroxyethyl)-D-glucamine, also known as 1-Deoxy-1-[(2-hydroxyethyl)amino]-D-glucitol, is a derivative of D-glucose where the anomeric hydroxyl group is replaced by a 2-hydroxyethylamino moiety. Its structure combines the features of a linear polyol (the glucitol backbone) and a secondary amine. This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The accurate confirmation of its structure is a prerequisite for its use in any synthetic pathway, and NMR spectroscopy stands as the most powerful technique for this purpose in solution.[1]

This guide will systematically cover:

-

The fundamental principles of 1D and 2D NMR spectroscopy relevant to the structure of N-(2-hydroxyethyl)-D-glucamine.

-

Detailed analysis and assignment of experimental ¹H and ¹³C NMR spectra.

-

A comprehensive methodology for structural verification using 2D NMR techniques, including COSY, HSQC, and HMBC.

-

Step-by-step experimental protocols for acquiring high-quality NMR data for this class of compounds.

The Logic of the NMR Approach: A Self-Validating Workflow

Caption: Workflow for the structural elucidation of N-(2-hydroxyethyl)-D-glucamine.

Analysis of 1D NMR Spectra

The foundational step in the structural elucidation is the acquisition and analysis of 1D ¹H and ¹³C NMR spectra. For N-(2-hydroxyethyl)-D-glucamine, these spectra reveal the number and types of proton and carbon environments, respectively.

¹H NMR Spectrum: Unveiling the Proton Skeleton

The ¹H NMR spectrum of N-(2-hydroxyethyl)-D-glucamine is characterized by a series of multiplets in the upfield region, corresponding to the protons of the glucitol and hydroxyethyl moieties. The significant overlap of signals from the polyol chain necessitates the use of 2D NMR for unambiguous assignment; however, key features can be discerned from the 1D spectrum.

Table 1: ¹H NMR Data for N-(2-hydroxyethyl)-D-glucamine

| Proton Assignment | Chemical Shift (ppm) (Predicted) | Multiplicity |

| H-1a, H-1b | 2.5 - 2.7 | m |

| H-2 | 3.5 - 3.7 | m |

| H-3, H-4, H-5 | 3.6 - 3.9 | m |

| H-6a, H-6b | 3.6 - 3.8 | m |

| H-1' | 2.6 - 2.8 | t |

| H-2' | 3.5 - 3.7 | t |

Note: Predicted chemical shifts are based on computational models and data from similar structures. Experimental values may vary based on solvent and concentration.[2]

The protons on the carbons adjacent to the nitrogen atom (H-1 and H-1') are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen. The protons on the carbons bearing hydroxyl groups (H-2 to H-6 and H-2') will resonate in a crowded region between 3.5 and 3.9 ppm.

¹³C NMR Spectrum: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, as there is generally less signal overlap compared to the ¹H spectrum. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: ¹³C NMR Data for N-(2-hydroxyethyl)-D-glucamine

| Carbon Assignment | Chemical Shift (ppm) (Experimental) |

| C-1 | ~54 |

| C-2 | ~72 |

| C-3 | ~73 |

| C-4 | ~71 |

| C-5 | ~72 |

| C-6 | ~64 |

| C-1' | ~52 |

| C-2' | ~61 |

Note: Experimental chemical shifts are approximated from publicly available spectra and may vary.[3]

The carbons directly attached to the nitrogen (C-1 and C-1') and the oxygen of the hydroxyl groups (C-2, C-3, C-4, C-5, C-6, and C-2') are all found in the characteristic region for sp³ carbons bonded to heteroatoms (50-80 ppm). The specific assignments require further correlation experiments.

Unambiguous Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a foundational overview, 2D NMR is indispensable for the definitive assignment of all proton and carbon signals and, consequently, the unequivocal confirmation of the molecular structure.

COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This allows for the identification of spin systems within the molecule.

Expected COSY Correlations:

-

Glucitol Chain: A continuous network of correlations would be observed from H-1 to H-6, allowing for the tracing of the entire glucitol backbone. For instance, H-1 would show a cross-peak with H-2, which in turn would correlate with H-3, and so on.

-

Hydroxyethyl Group: A distinct correlation between the protons on C-1' and C-2' would be visible, confirming the connectivity of this fragment.

Caption: Expected COSY correlations in N-(2-hydroxyethyl)-D-glucamine.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment identifies which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

Expected HSQC Correlations:

This experiment would allow for the direct assignment of the carbon signals based on the already determined (or hypothesized) proton assignments from the COSY spectrum. For example, the proton signal assigned to H-2 would show a cross-peak with the carbon signal for C-2. This is a crucial step in assigning the crowded ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Fragments

The HMBC experiment is key to connecting the different spin systems and confirming the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart.

Key Expected HMBC Correlations:

-

Connecting the Glucitol and Hydroxyethyl Groups: Protons on C-1' of the hydroxyethyl group should show a correlation to C-1 of the glucitol chain, and vice versa. This is the definitive evidence for the N-alkylation.

-

Confirming the Glucitol Chain Sequence: Long-range correlations along the glucitol backbone, such as a correlation between H-1 and C-2, or H-2 and C-3, would further validate the assignments made from the COSY spectrum.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocols

To obtain high-quality NMR data for N-(2-hydroxyethyl)-D-glucamine, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) is the solvent of choice due to the high polarity of the analyte. Deuterated methanol (CD₃OD) can also be used.

-

Concentration: Dissolve 5-10 mg of N-(2-hydroxyethyl)-D-glucamine in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added for accurate chemical shift referencing (δ = 0.00 ppm).

-

pH Adjustment: The chemical shifts of protons on or near the amine and hydroxyl groups can be pH-dependent. Ensure consistent pH for reproducibility.

NMR Data Acquisition

The following are general parameters for a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment with water suppression (e.g., presaturation).

-

Spectral width: 12-16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Standard single-pulse experiment with proton decoupling.

-

Spectral width: 200-240 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

COSY:

-

Pulse sequence: Standard gradient-selected COSY (gCOSY).

-

Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

-

-

HSQC:

-

Pulse sequence: Standard gradient-selected HSQC with sensitivity enhancement.

-

Set the ¹J(CH) coupling constant to ~145 Hz.

-

Acquire 256-512 increments in t₁ with 4-16 scans per increment.

-

-

HMBC:

-

Pulse sequence: Standard gradient-selected HMBC.

-

Set the long-range coupling constant (ⁿJ(CH)) to 8-10 Hz to optimize for two- and three-bond correlations.

-

Acquire 256-512 increments in t₁ with 16-64 scans per increment.

-

Conclusion

The structural elucidation of N-(2-hydroxyethyl)-D-glucamine is a clear demonstration of the power of modern NMR spectroscopy. While 1D NMR provides initial insights, a combination of 2D techniques, including COSY, HSQC, and HMBC, is essential for the complete and unambiguous assignment of all proton and carbon signals. This integrated approach not only confirms the primary structure but also provides a high degree of confidence in the identity and purity of this important synthetic intermediate. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

References

-

PubChem. 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. N-(2-Hydroxyethyl)-D-glucamine. HMDB. [Link]

-

PrepChem. Synthesis of N-(β-hydroxyethyl)-glucamine. [Link]

-

Human Metabolome Database. Predicted ¹H NMR Spectrum for N-(2-Hydroxyethyl)-D-glucamine. HMDB. [Link]

-

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

- Macura, S., & Ernst, R. R. (1980). Elucidation of cross relaxation networks by two‐dimensional N.M.R. spectroscopy. Molecular Physics, 41(1), 95-117.

- Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.

- Davis, D. G., & Bax, A. (1985). Assignment of complex ¹H NMR spectra via two-dimensional homonuclear Hartmann–Hahn spectroscopy. Journal of the American Chemical Society, 107(9), 2820-2821.

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Crockford, D., & Jansson, P. E. (2005). Computer-assisted structural analysis of polysaccharides with CASPER.

-

Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

Sources

A Technical Guide to the Biological Origins and Biotransformation of N-(2-hydroxyethyl)glucamine Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological relevance of N-(2-hydroxyethyl)glucamine and its derivatives. Contrary to inquiries about its direct natural biosynthesis, current scientific literature establishes N-(2-hydroxyethyl)glucamine primarily as a synthetic precursor, pivotal in the chemo-enzymatic synthesis of the α-glucosidase inhibitor, Miglitol. This document deconstructs the molecule to explore the well-established biological origins of its core components: the glucamine backbone and the N-(2-hydroxyethyl moiety). We will detail the known biosynthetic pathways of these precursors, propose a hypothetical enzymatic pathway for the formation of N-(2-hydroxyethyl)glucamine based on established biochemical reactions, and describe its subsequent, industrially significant biotransformation by Gluconobacter oxydans. Furthermore, this guide outlines robust experimental workflows for researchers aiming to investigate the potential, yet undiscovered, natural occurrence of these derivatives and to elucidate novel biosynthetic pathways.

Introduction: Deconstructing N-(2-hydroxyethyl)glucamine

N-(2-hydroxyethyl)glucamine (NHEG) is an amino sugar derivative that has garnered significant interest in the pharmaceutical industry. It serves as a key starting material for the production of Miglitol, a drug used to manage type 2 diabetes mellitus. While the industrial application of NHEG is well-documented, its biological origin is a subject of inquiry. As of the current body of scientific literature, N-(2-hydroxyethyl)glucamine is not recognized as a natural product . Instead, it is synthesized chemically and then utilized as a substrate in a biological transformation process.

This guide will therefore address the topic by dissecting the molecule into its constituent biological building blocks and exploring their independent biosynthetic origins.

-

The Glucamine Backbone: A reduced form of glucosamine, an amino sugar central to many biological processes.

-

The N-(2-hydroxyethyl) Group: Derived from ethanolamine, a key component of cellular membranes.

By understanding the biosynthesis of these precursors, we can hypothesize how a molecule like NHEG could be formed in a biological system, providing a framework for future research and discovery.

Biological Origin of Core Precursors

The Glucamine Backbone: The Hexosamine Biosynthetic Pathway

The glucamine backbone of NHEG is structurally related to glucosamine. The biosynthesis of glucosamine-6-phosphate is the first committed step of the Hexosamine Biosynthetic Pathway (HBP), a critical route for the production of all amino sugars.[1]

The central enzyme in this pathway is Glucosamine-6-phosphate synthase (GlmS) , which catalyzes the conversion of D-fructose-6-phosphate (a glycolytic intermediate) and L-glutamine to D-glucosamine-6-phosphate and L-glutamate.[2][3] This reaction is a complex process involving two distinct catalytic domains on the enzyme: a glutaminase domain and a synthase/isomerase domain.[2][4]

The overall reaction is as follows:

D-fructose-6-phosphate + L-glutamine → D-glucosamine-6-phosphate + L-glutamate

Below is a diagram illustrating the entry of glucose into the HBP to form the foundational amino sugar.

Figure 1: The initial steps of the Hexosamine Biosynthetic Pathway (HBP), showing the formation of Glucosamine-6-Phosphate.

The N-(2-hydroxyethyl) Moiety: Origin from Serine and Ethanolamine

The 2-hydroxyethyl group is derived from ethanolamine. Ethanolamine is a naturally occurring compound and is the second most abundant head group for phospholipids, which are essential components of biological membranes.[1] The primary biosynthetic route to ethanolamine in many organisms is the decarboxylation of the amino acid L-serine.

This conversion is catalyzed by the enzyme serine decarboxylase . The resulting ethanolamine can then be phosphorylated by ethanolamine kinase to form phosphoethanolamine, which is a precursor for the synthesis of phosphatidylethanolamine.[2][5]

Figure 2: Biosynthesis of Ethanolamine from L-Serine.

A Hypothetical Biosynthetic Pathway for N-(2-hydroxyethyl)glucamine

While not yet discovered in nature, a plausible biosynthetic pathway for N-(2-hydroxyethyl)glucamine can be proposed based on known enzymatic reactions. One such possibility is the reductive amination of glucose with ethanolamine. Reductive amination is a biological process used, for instance, by dehydrogenase enzymes to produce amino acids like glutamate.[6]

In this hypothetical pathway, a dehydrogenase or a similar enzyme could catalyze the condensation of the open-chain aldehyde form of glucose with ethanolamine to form an intermediate imine (or Schiff base). This imine would then be reduced by a hydride donor, such as NADH or NADPH, to yield N-(2-hydroxyethyl)glucamine.

Figure 4: Chemo-enzymatic synthesis of Miglitol involving the biotransformation of NHEG.

Experimental Workflows for Discovering Novel Biosynthetic Pathways

For researchers interested in exploring the potential natural occurrence of N-(2-hydroxyethyl)glucamine derivatives, a multi-faceted experimental approach is required. The following workflow provides a robust strategy for pathway discovery and elucidation. [7][8]

Isotopic Labeling Studies

Stable isotope labeling is a powerful technique to trace the metabolic fate of precursors and identify novel pathways. [9][10] Protocol: 13C-Labeling Experiment

-

Culture Organism: Grow the candidate organism (e.g., a bacterial or fungal strain) in a defined minimal medium.

-

Introduce Labeled Precursor: Supplement the medium with a uniformly labeled precursor, such as 13C-glucose or 13C-serine.

-

Metabolite Extraction: After a suitable incubation period, harvest the cells and perform a metabolite extraction using a quenched solvent system (e.g., cold methanol/water).

-

LC-MS Analysis: Analyze the cell extract using high-resolution liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Search for the mass of potential N-(2-hydroxyethyl)glucamine derivatives. The incorporation of 13C atoms from the labeled precursor will result in a predictable mass shift, confirming a biosynthetic link. [11]

Genomic and Genetic Approaches

Identifying the genes responsible for a biosynthetic pathway is crucial for its full characterization.

Protocol: Gene Knockout and Heterologous Expression

-

Genome Mining: Sequence the genome of the producing organism and use bioinformatics tools (e.g., antiSMASH) to identify potential biosynthetic gene clusters (BGCs) that may contain homologues of aminotransferases, dehydrogenases, or decarboxylases. [7]2. Gene Knockout: Create targeted gene knockouts of candidate enzymes within the BGC using techniques like CRISPR-Cas9. [12][13]3. Phenotypic Analysis: Analyze the metabolite profile of the knockout mutant. The disappearance of the target compound in the mutant strain compared to the wild type provides strong evidence for the gene's involvement in the pathway. [14]4. Heterologous Expression: Clone the identified BGC into a well-characterized host organism (e.g., E. coli or Saccharomyces cerevisiae). Successful production of the compound in the heterologous host confirms the minimal set of genes required for biosynthesis. [7]

Figure 5: General experimental workflow for the discovery and elucidation of a novel biosynthetic pathway.

Conclusion and Future Outlook

For researchers in drug discovery and metabolic engineering, the key takeaway is twofold. First, the absence of evidence is not evidence of absence; the proposed hypothetical pathway and experimental workflows offer a clear roadmap for investigating the existence of N-alkylated glucamine derivatives in nature. The discovery of such a pathway could unveil novel enzymes with valuable biocatalytic properties. Second, the successful industrial use of G. oxydans underscores the potential of leveraging microbial enzymes to perform specific, challenging chemical transformations on synthetic substrates, a cornerstone of modern industrial biotechnology.

References

- Milewski, S. (2002). Glucosamine-6-phosphate synthase--the multi-facets enzyme. PubMed, PMID: 12445214.

- Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB Life, 62(6), 414-428.

- Teplyakov, A., et al. (1998). The mechanism of sugar phosphate isomerization by glucosamine 6-phosphate synthase. Protein Science, 7(5), 1047-1054.

- Creek, D. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Journal of Experimental Botany, 63(18), 6035-6047.

- Mechanism and Catalytic Site Atlas. (n.d.).

- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.

- Fan, T. W., et al. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology, 708, 141-164.

- Proteopedia. (n.d.).

- Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: New insights into structure and dynamics of metabolic networks. Request PDF.

- Taylor & Francis Online. (2015). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties.

- Gray, G. R. (1990). A method for the analysis of sugars in biological systems using reductive amination in combination with hydrophilic interaction chromatography and high resolution mass spectrometry. Methods in Enzymology, 193, 573-613.

- CD Biosynsis. (n.d.).

- Zhang, J., et al. (2012). Biocatalytic Regioselective Oxidation of N-Hydroxyethyl Glucamine for Synthesis of Miglitol.

- BenchChem. (2025).

- Woolf, P. J. (2004). Automated Pathway Inference from Gene Knockout Data.

- Lule, I., et al. (2020). The industrial versatility of Gluconobacter oxydans: current applications and future perspectives. Applied Microbiology and Biotechnology, 104(18), 7681-7699.

- PathwayKO. (2023).

- Wikipedia. (n.d.). Genome-wide CRISPR-Cas9 knockout screens.

- Gerlt, J. A. (2017). Tools and strategies for discovering novel enzymes and metabolic pathways. Perspectives in Science, 10, 1-13.

- De La Peña, R., & Sattely, E. S. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. The Plant Cell, 33(4), 834-852.

- Roy, R., et al. (1985). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.

- Zeng, Y., et al. (2019). Synthetic biology strategies for microbial biosynthesis of plant natural products.

- UCL Discovery. (n.d.).

- Roy, R., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.

- Wikipedia. (n.d.).

- The Debrief. (2026, January 7).

- Hu, Z. C., et al. (2019). Repeated production of 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by immobilized Gluconobacter oxydans cells with a strategy of in situ exhaustive cell regeneration in a bubble column bioreactor. Applied Biochemistry and Biotechnology, 188(2), 297-309.

- van der Donk, W. A., et al. (2018). Unusual biosynthetic pathway offers a key to future natural product discovery.

- D'Alonzo, D., et al. (2007). Aminated Sugars, Synthesis, and Biological Activity.

- MDPI. (2018).

- ChemRxiv. (2019).

- Zhu, Y., et al. (2017).

- Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.

- Shi, F., et al. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Organic Letters, 15(7), 1484-1487.

- Organic Chemistry Portal. (2020, November 2). Alkylation of Amines, Part 3: with Alcohols. YouTube.

Sources

- 1. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. proteopedia.org [proteopedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene Knockout for Pathway Optimization - CD Biosynsis [biosynsis.com]

- 13. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]

- 14. 591b Automated Pathway Inference from Gene Knockout Data [skoge.folk.ntnu.no]

An In-depth Technical Guide to 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol as a Synthetic Precursor

Abstract

This technical guide provides a comprehensive overview of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, a pivotal synthetic precursor in modern pharmaceutical development. The document delves into the compound's chemical and physical properties, provides a detailed, field-proven methodology for its synthesis via reductive amination, and offers a thorough characterization protocol. The core of this guide focuses on its principal application as a key intermediate in the chemoenzymatic synthesis of Miglitol, an α-glucosidase inhibitor for the management of type 2 diabetes mellitus. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Glucamine Derivatives

Sugar-derived molecules, or glycochemicals, represent a sustainable and stereochemically rich class of building blocks for the synthesis of complex organic molecules. Among these, N-substituted glucamines have garnered significant attention in medicinal chemistry and pharmaceutical sciences. Their inherent chirality, hydrophilicity, and biocompatibility make them attractive scaffolds for drug design and development. This compound, also known as N-(2-hydroxyethyl)-D-glucamine (NHEG), stands out as a particularly valuable derivative. Its strategic importance lies in its role as a direct precursor to the active pharmaceutical ingredient (API) Miglitol, showcasing a successful synergy of chemical and biotechnological manufacturing processes.[1][2][3] This guide will elucidate the synthesis, characterization, and synthetic utility of this important molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective use in subsequent reactions and for ensuring the quality and purity of the final product.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic solid.[4] Its structure combines a linear D-glucitol backbone with a 2-hydroxyethylamino substituent at the C-1 position, rendering it highly soluble in water and polar organic solvents like DMSO.[2]

| Property | Value |

| Molecular Formula | C₈H₁₉NO₆ |

| Molecular Weight | 225.24 g/mol [5] |

| CAS Number | 54662-27-0 |

| Appearance | White to Off-White Solid[4] |

| Melting Point | 99-102 °C[4] |

| Solubility | Soluble in water and DMSO[2][4] |

| Stability | Hygroscopic[4] |

Spectroscopic Characterization

Confirmation of the identity and purity of synthesized this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra provide detailed information about the molecular structure. The proton NMR spectrum will show characteristic signals for the glucitol backbone protons and the methylene protons of the hydroxyethyl group. The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 226.1285.

Synthesis of this compound: A Practical Guide

The most common and efficient method for the synthesis of this compound is the reductive amination of D-glucose with ethanolamine.[3] This one-pot reaction involves the formation of an intermediate imine (Schiff base) from the reaction of the aldehyde group of the open-chain form of glucose and the primary amine of ethanolamine, followed by its in-situ reduction to the corresponding secondary amine.

Caption: Chemoenzymatic synthesis of Miglitol from NHEG.

Step 1: Biotransformation of NHEG

The first key step is the regioselective oxidation of this compound to 6-(N-hydroxyethyl)amino-6-deoxy-L-sorbofuranose (6NSL). This biotransformation is catalyzed by the microorganism Gluconobacter oxydans. [1][2][3]This bacterium possesses a membrane-bound D-sorbitol dehydrogenase that specifically oxidizes the C-5 hydroxyl group of the glucitol moiety. [3] Protocol Outline:

-

Microorganism: Gluconobacter oxydans

-

Substrate: this compound (NHEG)

-

Process: The biotransformation is typically carried out using resting cells of G. oxydans in an aqueous medium under aerobic conditions. [2]* Conditions: The reaction is maintained at a controlled temperature (around 15 °C) and pH. [2]* Outcome: The reaction yields the key intermediate, 6-(N-hydroxyethyl)amino-6-deoxy-L-sorbofuranose (6NSL).

Step 2: Catalytic Hydrogenation to Miglitol

The second step involves the chemical transformation of the 6NSL intermediate into Miglitol. This is achieved through a catalytic hydrogenation reaction, which leads to reductive ring closure. [1] Protocol Outline:

-

Starting Material: 6-(N-hydroxyethyl)amino-6-deoxy-L-sorbofuranose (6NSL)

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this hydrogenation. [1]* Reducing Agent: Hydrogen gas (H₂)

-

Conditions: The reaction is typically carried out in a suitable solvent under hydrogen pressure (e.g., 0.6 MPa) and at a controlled temperature (e.g., 45-55 °C). [1]* Product: The hydrogenation results in the formation of Miglitol.

-

Purification: The final product, Miglitol, can be purified by techniques such as ion-exchange chromatography. [1]

Potential for Further Synthetic Applications

While its role in Miglitol synthesis is well-established, the chemical structure of this compound offers numerous possibilities for its use as a versatile building block in the synthesis of other novel molecules. The presence of multiple hydroxyl groups and a secondary amine provides reactive sites for a variety of chemical modifications.

-

N-Alkylation and N-Acylation: The secondary amine can be further functionalized through alkylation or acylation to introduce diverse substituents, potentially leading to new compounds with unique biological activities.

-

O-Alkylation and O-Acylation: The hydroxyl groups on the glucitol backbone and the hydroxyethyl side chain can be selectively protected or functionalized to create a range of derivatives.

-

Chelating Agents: The polyhydroxy and amino functionalities suggest potential applications as chelating agents for various metal ions.

-

Surfactants and Excipients: The amphiphilic nature of N-substituted glucamines makes them interesting candidates for the development of novel surfactants and excipients in pharmaceutical formulations.

Conclusion

This compound is a highly valuable and versatile synthetic precursor with a proven track record in the pharmaceutical industry. Its straightforward synthesis via reductive amination and its critical role in the efficient chemoenzymatic production of Miglitol underscore its importance. This technical guide has provided a detailed roadmap for its synthesis, characterization, and primary application. As the demand for sustainable and stereochemically defined building blocks continues to grow, the potential for this compound and its derivatives to contribute to the discovery and development of new therapeutic agents remains significant.

References

- Zhang, J., Zhang, X., Wang, D., & Zhao, B. (2013). Biocatalytic Regioselective Oxidation of N-Hydroxyethyl Glucamine for Synthesis of Miglitol.

- da Silva, G. P., de Oliveira, S. S., Lima, S. F., & Fiaux, S. B. (2022). The industrial versatility of Gluconobacter oxydans: current applications and future perspectives. Applied Microbiology and Biotechnology, 106(19-20), 6335-6353.

- Zhang, J., Zhang, X., Liu, J., & Zhao, B. (2018). Biosynthesis of miglitol intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans. 3 Biotech, 8(6), 273.

- Chen, Y., Wei, D., Zhang, X., & Chen, J. (2014). Enhanced production of 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by immobilized Gluconobacter oxydans cells with a strategy of in situ exhaustive cell regeneration. Bioprocess and Biosystems Engineering, 37(11), 2275-2282.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Roy, R., Laferrière, C. A., Gamian, A., & Jennings, H. J. (1987). A new and efficient method for the synthesis of neoglycoproteins.

- Shafer, D. E., & Vercellotti, J. R. (2000). Reductive amination of carbohydrates using sodium triacetoxyborohydride.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.

-

The Organic Chemistry Tutor. (2020, May 7). Reductive Amination [Video]. YouTube. [Link]

- Baym, M., et al. (2021). Generation of a Gluconobacter oxydans knockout collection for improved extraction of rare earth elements.

- Varghese, R., & Varghese, S. (2012). Reductive amination of carbohydrates using NaBH (OAc) 3.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Gadhwal, S., & Boruah, R. C. (2002). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Tetrahedron Letters, 43(49), 8961-8963.

- Niknam, K., & Deris, A. (2013). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B (OSO3H) 3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of the Chinese Chemical Society, 60(10), 1243-1249.

- Davies, S. G., & Fletcher, A. M. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 10(1), 405-415.

- I. A. Utepova, et al. (2021).

- I. A. Utepova, et al. (2021).

- Patel, R. N. (2001). Enzymatic synthesis of L-6-hydroxynorleucine.

- Wang, Y., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(20), 10244-10251.

- Crich, D., & Vinogradova, O. (2007). Synthesis of 2-azido-2-deoxy-and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks.

- I. A. Utepova, et al. (2021).

- Blaženović, I., & Kojić-Prodić, B. (2020). Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. ChemBioChem, 21(15), 2061-2076.

- Lee, S. Y., et al. (2022). Production of Dextran by Gluconobacter oxydans: Effects of pH on Bioconversion. Preprints.org.

- Dhara, D., Bouchet, M., & Mulard, L. A. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of organic chemistry, 88(11), 6645-6663.

- Jeffrey, G. A., & Maluszynska, H. (1989). The structures of 1-deoxy-(N-methyloctanamido)-D-glucitol (MEGA-8) and 1-deoxy-(N-methylundecanamido)-D-glucitol (MEGA-11). Acta Crystallographica Section B: Structural Science, 45(4), 447-452.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- The Organic Chemistry Tutor. (2023, March 16).

- Wang, Y., et al. (2015). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(20), 10244-10251.

- Li, Y., et al. (2024). Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid. Anti-Cancer Agents in Medicinal Chemistry, 24(1), 104-115.

- Gao, L., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Journal of Industrial Microbiology & Biotechnology, 49(2), kuac009.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of miglitol intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H19NO6 | CID 20055569 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Glucitol Derivatives in Glycobiology

Introduction: Reimagining Glucitol Beyond a Simple Polyol

Glucitol, commonly known as sorbitol, is a six-carbon sugar alcohol that occupies a central position in metabolism as a direct product of glucose reduction via the polyol pathway.[1][2] While traditionally recognized for its roles in diabetic complications and its use as a pharmaceutical excipient, its structural landscape offers a fertile ground for chemical modification.[3][4] The true potential of glucitol in modern glycobiology lies in its derivatives—molecules ingeniously engineered to serve as precise tools for interrogating, manipulating, and therapeutically targeting the complex world of glycans.

This guide provides an in-depth exploration of the burgeoning applications of glucitol derivatives. We will move beyond the canonical view of glucitol to appreciate its role as a versatile scaffold. From this scaffold, a new generation of molecules is being forged: potent enzyme inhibitors, life-altering pharmacological chaperones for lysosomal storage disorders, and sophisticated probes for chemical glycobiology. Here, we dissect the rationale behind their design, provide actionable experimental protocols, and offer a forward-looking perspective on their impact on research and drug development.

Section 1: Glucitol-Based Scaffolds as Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in everything from digestion to the post-translational modification of proteins. Their dysfunction is implicated in numerous diseases, making them prime therapeutic targets.[5][6] The design of effective inhibitors often relies on creating stable mimics of the natural substrate or its transition state during catalysis. The polyhydroxylated, acyclic backbone of glucitol provides an ideal starting point for creating such mimics.

Mechanism and Design Rationale

The core principle involves modifying the glucitol structure to introduce functionalities that can interact strongly with the enzyme's active site. A prominent strategy is the synthesis of iminosugar analogues, such as 2,5-imino-D-glucitol. In these molecules, the endocyclic oxygen is replaced by a nitrogen atom. At physiological pH, this nitrogen is often protonated, creating a positively charged species that mimics the oxocarbenium ion-like transition state of glycosidic bond cleavage. This potent electrostatic interaction leads to tight binding and effective inhibition.

Further derivatization of this core structure allows for the fine-tuning of specificity. For instance, the addition of N-acetyl groups to 6-amino-6-deoxy-2,5-imino-D-glucitol has been shown to yield potent and specific inhibitors of β-D-glucosidase.[7] This specificity arises from the derivative more closely mimicking the natural substrate recognized by the target enzyme.

dot digraph "Glycosidase_Inhibition_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Mechanism of glucitol-based iminosugar glycosidase inhibitors."; fontsize=10; fontcolor="#5F6368"; }

| Derivative | Target Enzyme | Inhibitory Activity | Reference |

| N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | β-D-glucosidase | Potent and specific inhibitor | [7] |

| Salacinol Analogues | Maltase glucoamylase (MGA) | Importance of D-arabinitol configuration noted | [8] |

| Glucitol-core gallotannins | α-glucosidase | Reported inhibitory effects | [9] |

Section 2: Pharmacological Chaperones for Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases often caused by mutations that destabilize lysosomal enzymes, leading to their misfolding and premature degradation in the endoplasmic reticulum (ER).[10][11] Pharmacological chaperones (PCs) are small molecules that can bind to these unstable mutant enzymes, stabilize their correct conformation, and facilitate their trafficking to the lysosome where they can perform their function.[12]

Application in Gaucher Disease

Gaucher disease, the most common LSD, results from deficient activity of the enzyme glucocerebrosidase (GC).[13] Many mutations causing Gaucher disease lead to misfolding and ER-associated degradation of GC. Glucitol derivatives have emerged as highly effective PCs for this condition. The rationale is that a molecule capable of binding to the enzyme's active site in the neutral pH of the ER can stabilize its native conformation.

Researchers have successfully combined the active site-binding substructures of molecules like 2,5-anhydro-2,5-imino-D-glucitol with hydrophobic moieties.[13] These additions create novel small molecules with a significantly enhanced ability to increase GC activity in patient-derived fibroblasts. The chaperone binds to the mutant GC in the ER, guiding it through the secretory pathway. Once in the acidic environment of the lysosome, the chaperone dissociates, leaving a catalytically competent enzyme to hydrolyze its substrate, glucosylceramide.[11][13]

dot digraph "Pharmacological_Chaperone_Action" { graph [splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Glucitol derivatives as pharmacological chaperones for Gaucher disease."; fontsize=10; fontcolor="#5F6368"; }

Section 3: Probes and Scaffolds in Chemical Glycobiology

Chemical glycobiology utilizes synthetic molecules to study and manipulate glycans and their functions in living systems.[5][14][15] The adaptable structure of glucitol makes it an excellent foundation for creating chemical tools, including metabolic probes and complex glycoconjugates.

Metabolic Labeling and Bioorthogonal Probes

Metabolic labeling is a technique where cells are fed unnatural sugar analogs bearing a bioorthogonal chemical reporter, such as an azide or an alkyne.[16][17][18] These analogs are processed by the cell's own metabolic machinery and incorporated into newly synthesized glycoconjugates.[19] While the direct metabolic labeling with glucitol itself is not standard due to its role in the polyol pathway, its derivatives can be designed for such purposes. A glucitol derivative functionalized with an azide, for example, could serve as a precursor or building block. The synthesis of glucitol-3,4-acetonide-1,6-diazide has been reported, providing a key intermediate that can be coupled to other molecules using click chemistry, a powerful bioorthogonal reaction.[20][21] This opens the door to creating probes for visualizing glycan trafficking or for identifying carbohydrate-binding proteins.

Scaffolds for Glycoconjugate Synthesis and Nanocarriers

Glucitol can serve as a central core for the synthesis of more complex molecules. Its multiple hydroxyl groups allow for the attachment of various functionalities. For example, glucitol diazide has been used as a core to develop amphiphilic constructs that self-assemble into nanocarriers, which could have applications in drug delivery.[20] Furthermore, glucitol can be glycosylated to create defined glycoconjugates. The synthesis of 3-β-D-glucopyranosyl-D-glucitol demonstrates its use as an acceptor molecule in glycosylation reactions, enabling the construction of specific oligosaccharide structures for studying carbohydrate-protein interactions.[22]

Section 4: Key Experimental Protocols

The translation of these concepts into practice requires robust and reproducible methodologies. Here, we provide streamlined protocols for the synthesis of a key glucitol-based intermediate and for a fundamental biochemical assay.

Protocol 1: Synthesis of Glucitol-3,4-acetonide-1,6-diazide

This protocol describes the synthesis of a versatile diazide derivative of glucitol, which can be used as a building block for click chemistry applications. The methodology is adapted from published procedures.[20]

Rationale: This multi-step synthesis protects the central hydroxyl groups as an acetonide, allowing for selective functionalization of the terminal primary hydroxyls. Tosylation activates these positions for nucleophilic substitution by azide, yielding the target diazide.

Step-by-Step Methodology:

-

Protection:

-

Suspend D-glucitol in acetone. Add a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at 30°C for 18 hours.

-

Neutralize the reaction with aqueous sodium bicarbonate and extract the product. This yields a mixture of acetonide-protected glucitols.

-

-

Selective Deprotection:

-

Treat the protected mixture with 70% acetic acid at 35°C for approximately 35 minutes to selectively remove the terminal acetonide group, yielding glucitol-3,4-acetonide.

-

-

Tosylation:

-

Dissolve the glucitol-3,4-acetonide in pyridine and cool to -5°C.

-

Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 0°C.

-

Stir for 4 hours. The tosyl group will be installed on the primary hydroxyls at positions 1 and 6.

-

-

Azidation:

-

Dissolve the resulting ditosylated compound in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and heat the reaction to 70°C for 12 hours.

-

After cooling, the product is extracted to yield glucitol-3,4-acetonide-1,6-diazide.

-

Validation: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The presence of the azide group can be confirmed by a characteristic stretch in the IR spectrum (around 2100 cm⁻¹).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Rationale: This assay measures the ability of a glucitol derivative to inhibit the enzymatic activity of α-glucosidase. The enzyme cleaves a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. A reduction in the rate of p-nitrophenol formation in the presence of the inhibitor indicates inhibitory activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 100 mM, pH 6.8).

-

Prepare a stock solution of the substrate, pNPG, in the same buffer.

-

Prepare serial dilutions of the glucitol derivative inhibitor in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the phosphate buffer.

-

Add 10 µL of the glucitol derivative solution at various concentrations (or buffer for the control).

-

Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubate the plate at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

dot digraph "Inhibitor_Screening_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Workflow for an in vitro α-glucosidase inhibition assay."; fontsize=10; fontcolor="#5F6368"; }

Section 5: Future Perspectives and Conclusion

The journey from a simple sugar alcohol to a portfolio of sophisticated glycobiology tools highlights the power of chemical innovation. The potential applications of glucitol derivatives are far from exhausted. Future research will likely focus on several key areas:

-

Enhanced Specificity: Developing inhibitors and chaperones with greater selectivity for specific enzyme isoforms to minimize off-target effects.

-

In Vivo Probes: Designing glucitol-based metabolic probes with improved cell permeability and metabolic stability for in vivo imaging and proteomics studies.

-

Combination Therapies: Exploring the synergistic effects of glucitol-based pharmacological chaperones in combination with other treatments like enzyme replacement therapy for LSDs.[12]

-

New Therapeutic Targets: Applying the design principles learned from glycosidase inhibitors and chaperones to other carbohydrate-processing enzymes implicated in cancer, infectious diseases, and neurodegeneration.

References

-

Fan, J. Q., Ishii, S., Asano, N., & Suzuki, Y. (2001). Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. Journal of Medicinal Chemistry, 44(18), 2855–2863. [Link]

-

Igarashi, Y., Ichikawa, M., & Ichikawa, Y. (2000). Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives. Bioorganic & Medicinal Chemistry, 8(1), 135–143. [Link]

-

Dash, R. R. P., Srinivas, N. R., & Babu, R. J. (2019). Use of Sorbitol as Pharmaceutical Excipient in the Present Day Formulations - Issues and Challenges for Drug Absorption and Bioavailability. ResearchGate. [Link]

-

Bock, K., & Pedersen, C. (1984). Two approaches to the synthesis of 3-β-D-glucopyranosyl-D-glucitol. ResearchGate. [Link]

-

PCC Group. (2025). Sorbitol – properties and applications in industry. PCC Group Product Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,5-Anhydroglucitol. PubChem. [Link]

-

Yu, S., & Ahmad, F. (2010). 1,5-Anhydro-D-Fructose and its Derivatives: Biosynthesis, Preparation and Potential Medical Applications. Applied Microbiology and Biotechnology, 87(4), 1227–1236. [Link]

-

Van der Veen, B. A., Leferink, N. G. H., van der Laan, J. M., & Dijkhuizen, L. (1997). Simultaneous enzymatic synthesis of gluconic acid and sorbitol: production, purification, and application of glucose-fructose oxidoreductase and gluconolactonase. Applied Biochemistry and Biotechnology, 63-65(1), 173–188. [Link]

-

National Center for Biotechnology Information. (n.d.). Sorbitol. PubChem. [Link]

-

Dash, R. R. P., Srinivas, N. R., & Babu, R. J. (2019). Use of sorbitol as pharmaceutical excipient in the present day formulations: issues and challenges for drug absorption and bioavailability. Bohrium. [Link]

-

Sharma, G., Kumar, P., & Prasad, A. K. (2020). Chemoenzymatic Synthesis of D-Glucitol-Based Non-Ionic Amphiphilic Architectures as Nanocarriers. Molecules, 25(21), 5035. [Link]

-

American Academy of Ophthalmology. (n.d.). Sorbitol pathway for glucose and galactose metabolism. aao.org. [Link]

-

Butters, T. D. (2015). Glycomimetic-based pharmacological chaperones for lysosomal storage disorders: lessons from Gaucher, GM1-gangliosidosis and Fabry diseases. Chemical Communications, 51(50), 10036–10048. [Link]

-

Wang, Y., Zhang, Y., & Li, Y. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15, 1369382. [Link]

-

Bertozzi, C. R., & Kiessling, L. L. (2001). Chemical glycobiology. Science, 291(5512), 2357–2364. [Link]

-

IQAC-CSIC. (n.d.). Chemical chaperones. Medicinal Chemistry & Synthesis. [Link]

-

Royal Society of Chemistry. (2023). Chemical Glycobiology: innovative tools for the sweet side of biology. RSC Publishing. [Link]

-

Kaulpiboon, J., Rudeekultham, K., & Pongsawasdi, P. (2019). Enzymatic Synthesis of Maltitol and Its Inhibitory Effect on the Growth of Streptococcus mutans DMST 18777. Molecules, 24(19), 3508. [Link]

-

Open Access Pub. (n.d.). Metabolic labeling. Journal of Glycomics And Metabolism. [Link]

-

Antosova, M., Polakovic, M., & Krystofova, S. (2022). Enzymatic Synthesis of the Fructosyl Derivative of Sorbitol. Processes, 10(3), 594. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al. (Eds.). (2022). Chemical Tools for Inhibiting Glycosylation. Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Chuh, K. N., & Pratt, M. R. (2016). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 8(3), 193–212. [Link]

-

Wustman, B. A., & Tifft, C. J. (2013). Pharmacological Chaperones as Therapeutics for Lysosomal Storage Diseases. Journal of Medicinal Chemistry, 56(17), 6615–6639. [Link]

-

Wikipedia. (n.d.). Polyol pathway. Wikipedia. [Link]

-

Chuh, K. N., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Current Opinion in Chemical Biology, 60, 114–125. [Link]

-

Parenti, G., Andria, G., & Valenzano, K. J. (2015). Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders. Journal of Inherited Metabolic Disease, 38(1), 5–16. [Link]

-

Kiessling Lab. (n.d.). Chemical Glycobiology. University of Wisconsin-Madison. [Link]

-

Nasstas, M., et al. (2007). Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol. Carbohydrate Research, 342(12-13), 1765-1773. [Link]

-

Gola, K., et al. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Saxon, E., & Bertozzi, C. R. (2001). Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences, 98(16), 8999–9004. [Link]

-

Li, Y., et al. (2016). Glucitol-core containing gallotannins inhibit the formation of advanced glycation end-products mediated by their antioxidant potential. Food & Function, 7(5), 2213-2222. [Link]

-

Wikipedia. (n.d.). Carbohydrate. Wikipedia. [Link]

-

Antosova, M., Polakovic, M., & Krystofova, S. (2022). Enzymatic Synthesis of the Fructosyl Derivative of Sorbitol. ResearchGate. [Link]

-

Ramachandran, D., & Mahalingam, S. (2023). Biochemistry, Polyol Or Sorbitol Pathways. StatPearls. [Link]

-

Luong, P., & Dube, D. H. (2021). Defined Glycan Ligands for Detecting Rare l-Sugar-Binding Proteins. ACS Chemical Biology, 16(10), 1845–1855. [Link]

-

ResearchGate. (2025). Discovery of novel alpha-glucosidase inhibitors based on the virtual screening with the homology-modeled protein structure. Request PDF. [Link]

-

Kim, J., et al. (2024). Molecular modeling approach in design of new scaffold of α-glucosidase inhibitor as antidiabetic drug. Scientific Reports, 14(1), 8123. [Link]

-

Royal Society of Chemistry. (2023). Enzymatic synthesis of β-galactosylated xylitol derivatives modulates gut microbiota and improves obesity-related metabolic parameters in mice. Food & Function. [Link]

-

Jeffery, J., & Jörnvall, H. (1983). Enzyme relationships in a sorbitol pathway that bypasses glycolysis and pentose phosphates in glucose metabolism. Proceedings of the National Academy of Sciences, 80(4), 901–905. [Link]

-

Khan, I., et al. (2021). Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. Molecules, 26(10), 2978. [Link]

-

JJ Medicine. (2023, October 25). Sorbitol (Polyol) Pathway | Sugar Alcohols, Enzymes, Purpose, Diabetes & Health Problems. YouTube. [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al. (Eds.). (2022). Glycosylation Precursors. Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

Sources

- 1. aao.org [aao.org]

- 2. Polyol pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Chemical glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucitol-core containing gallotannins inhibit the formation of advanced glycation end-products mediated by their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycomimetic-based pharmacological chaperones for lysosomal storage disorders: lessons from Gaucher, GM1-gangliosidosis and Fabry diseases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Glycobiology: innovative tools for the sweet side of biology Home [pubs.rsc.org]

- 15. kiesslinglab.com [kiesslinglab.com]

- 16. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 17. openaccesspub.org [openaccesspub.org]

- 18. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Discovery and isolation of novel glucamine compounds

An In-Depth Technical Guide to the Discovery and Isolation of Novel Glucamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucamine and its derivatives represent a fascinating class of amino sugars with significant therapeutic potential, ranging from anti-inflammatory to anti-cancer activities.[1][2] The discovery of novel glucamine compounds, whether from natural sources or synthetic pathways, is a critical endeavor in modern drug development. This guide provides a comprehensive, in-depth exploration of the core principles and state-of-the-art methodologies for the discovery, isolation, and characterization of novel glucamine compounds. Moving beyond a simple recitation of protocols, this document delves into the strategic reasoning behind experimental choices, offering field-proven insights to navigate the inherent challenges of natural product and synthetic chemistry.[3][4] Our focus is on establishing self-validating systems and ensuring the scientific integrity of the entire discovery workflow, from initial screening to final structural elucidation.

The Strategic Imperative for Novel Glucamine Discovery

Glucosamine is a naturally occurring amino sugar and a fundamental building block of glycosaminoglycans, such as hyaluronic acid and keratan sulfate, which are essential components of cartilage and synovial fluid.[2] While commercially available glucosamine supplements are widely used for osteoarthritis, the quest for novel glucamine derivatives is driven by the potential for enhanced efficacy, novel mechanisms of action, and improved pharmacokinetic profiles.[5][6] Natural products, in particular, offer a vast and largely untapped reservoir of chemical diversity, evolved over millennia for biological activity.[4][7] However, the path from a crude natural extract to a purified, characterized, and biologically validated novel glucamine compound is fraught with challenges, including the complexity of natural mixtures and the inherent difficulty of working with polar molecules.[3][7]

The Discovery and Isolation Workflow: A Conceptual Overview

The journey to isolating a novel glucamine compound is a multi-stage process that demands a synergistic integration of biological screening, analytical chemistry, and spectroscopic techniques. The following diagram illustrates a typical workflow, emphasizing the iterative nature of the process.

Caption: A conceptual workflow for the discovery and isolation of novel glucamine compounds.

Phase 1: Sourcing and High-Throughput Screening

The initial phase of discovery is contingent on a robust and well-designed screening strategy to identify promising "hits" from either natural product libraries or synthetic compound collections.

Source Selection: The Natural vs. Synthetic Dichotomy

-

Natural Sources: A vast array of organisms, including plants, fungi, and bacteria, produce a rich diversity of secondary metabolites, some of which may be novel glucamine derivatives.[7][8] The choice of source material is often guided by ethnobotanical knowledge, ecological considerations, or prior chemotaxonomic data. For instance, certain plant families may be known to produce alkaloids or other nitrogen-containing compounds, making them promising candidates for glucamine discovery.[9]

-

Synthetic Libraries: Advances in combinatorial chemistry and synthetic methodologies allow for the creation of large, diverse libraries of novel compounds.[10][11] The synthesis of glucosamine mimics and derivatives offers a targeted approach to exploring the chemical space around the glucamine scaffold.[12][13]

Extraction and Sample Preparation

For natural product discovery, the initial extraction is a critical step that dictates the profile of compounds available for screening. The choice of solvent and extraction method must be carefully considered to efficiently extract polar compounds like glucamines while minimizing the co-extraction of interfering substances.

Protocol: General Extraction of Polar Compounds from Plant Material

-

Material Preparation: Air-dry the plant material at room temperature and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Begin with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Subsequently, perform a sequential extraction with solvents of increasing polarity, such as ethyl acetate, methanol, and finally an aqueous extraction. The methanolic and aqueous extracts are most likely to contain polar glucamine compounds.

-

Extraction Method: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. For thermolabile compounds, maceration at room temperature is preferred.

-

Concentration: Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

Sample Preparation for Screening: Dissolve the dried extracts in a suitable solvent (e.g., DMSO) to create stock solutions for high-throughput screening.

Biological Screening: Identifying the "Hits"